molecular formula C13H16ClNO3 B2719120 Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate CAS No. 886685-63-8

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate

Cat. No. B2719120
M. Wt: 269.73
InChI Key: PETPHUJJSAPRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate is a chemical compound with the molecular formula C13H16ClNO3 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate consists of 13 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 269.724 Da .

Scientific Research Applications

Synthesis and Chemical Properties

A key aspect of research involving Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate and similar compounds is their utility in synthesizing other chemical entities. For instance, Ding and Yan (2012) reported an efficient protocol for preparing a novel aminomethylmonoalkylphosphinate starting from 4-methylbenzoic acid, indicating the significance of derivatives of methylbenzoate in chemical synthesis (Ding & Yan, 2012). Similarly, the study by Degtyarenko et al. (2007) on the synthesis of ethyl 2-chloromethyl-3-quinoline carboxylates highlights the utility of chloroacetyl and aminomethyl groups in heterocyclic chemistry (Degtyarenko et al., 2007).

Pharmacological Applications

Compounds bearing structural similarities or functionalities to Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate have been evaluated for various pharmacological activities. The synthesis and biological evaluation of aromatic polyimides, as discussed by Butt et al. (2005), exhibit potential applications in developing materials with specific biological activities (Butt et al., 2005). Gad et al. (2020) discovered new apoptosis-inducing agents for breast cancer based on a related compound, showcasing the potential therapeutic applications of these chemical entities (Gad et al., 2020).

Environmental and Photocatalytic Studies

Li et al. (2017) studied the environmental behavior and photocatalytic profile of Ethyl-4-aminobenzoate, which could be considered in relation to the environmental fate of similar esters. This research sheds light on the degradation pathways and environmental impact of benzoate esters (Li et al., 2017).

Safety And Hazards

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed . In case of contact with skin or eyes, it’s advised to rinse with plenty of water. If swallowed, one should rinse the mouth and seek medical attention .

Future Directions

As Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate is primarily used for scientific research and development , its future directions would likely be determined by the specific research goals and objectives of the scientists and researchers using this compound.

properties

IUPAC Name

ethyl 3-[[(2-chloroacetyl)amino]methyl]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-3-18-13(17)10-5-4-9(2)11(6-10)8-15-12(16)7-14/h4-6H,3,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETPHUJJSAPRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate

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